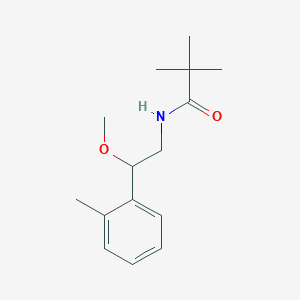

N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide

Description

N-(2-Methoxy-2-(o-tolyl)ethyl)pivalamide is a pivalamide derivative characterized by a methoxy-substituted ethyl chain and an o-tolyl (ortho-methylphenyl) group. For example, N-(o-tolyl)pivalamide (5a) has been utilized in meta-selective C–H arylation reactions under copper catalysis, demonstrating moderate to high conversion rates depending on solvent and catalyst source (e.g., Cu(0) vs. Cu(II)) . The presence of the o-tolyl group in such compounds often enhances steric effects, influencing regioselectivity in cross-coupling reactions .

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11-8-6-7-9-12(11)13(18-5)10-16-14(17)15(2,3)4/h6-9,13H,10H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEVDZDHVPXSQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide typically involves the reaction of 2-methoxy-2-(o-tolyl)ethylamine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methoxy-2-(o-tolyl)ethylamine+pivaloyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic ring.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ortho vs. Meta/para-Tolyl Substitution

- N-(o-Tolyl)pivalamide (5a) : Exhibits meta-selectivity in C–H arylation with Cu catalysts, achieving up to 64% conversion in DMSO .

- N-(m-Tolyl)pivalamide : Shows distinct reactivity in rate order studies for ortho-C–H arylation, with reaction rates dependent on substituent electronic effects .

- N-(4-Methoxyphenyl)pivalamide : Undergoes lithiation at specific positions, enabling applications in heterocycle synthesis (e.g., α-hydroxy esters via reaction with α-keto esters) .

Methoxy Group Placement

- N-(2-Methoxypyridin-4-yl)pivalamide : Pyridine-based analogs demonstrate altered electronic properties compared to benzene derivatives, affecting coordination with transition metals .

- N-(3-((Dimethylamino)methyl)-4-hydroxyphenyl)pivalamide: Incorporation of polar groups (e.g., hydroxyl, dimethylamino) modifies solubility and bioactivity, as seen in its low synthetic yield (13%) due to steric hindrance .

Catalytic Performance in Cross-Coupling Reactions

Key Findings and Trends

Steric and Electronic Effects : Ortho-substituted pivalamides (e.g., o-tolyl) exhibit enhanced meta-selectivity in C–H activation due to steric blocking of para positions . Methoxy groups increase electron density, favoring lithiation in pyridine derivatives .

Catalyst Compatibility : Copper catalysts outperform iron in arylations involving o-tolyl pivalamides, while palladium systems are preferred for fluorinated analogs .

Fluorinated Derivatives : Trifluoromethyl-substituted pivalamides (e.g., 2i, 2k) show higher melting points and stability, making them suitable for high-temperature reactions .

Challenges and Contradictions

- Catalyst Sensitivity : Fe(ClO₄)₃·xH₂O, used in some pivalamide reactions, shows variable hydration states but stable catalytic performance, contrasting with Cu systems where oxidation state (0 vs. II) significantly impacts yields .

- Synthetic Yields: Sterically hindered derivatives (e.g., dimethylamino-substituted) suffer from low yields (13%), whereas less bulky analogs (e.g., 5-methyl-2-propenyl) achieve up to 78% .

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Overview of Biological Activity

This compound is structurally related to various amide compounds known for their biological activities, including kinase inhibition. Kinases play a critical role in cellular signaling pathways, and their inhibition can lead to therapeutic effects in diseases such as cancer and viral infections.

- Kinase Inhibition : The compound has been studied for its ability to inhibit phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), an enzyme involved in lipid signaling pathways crucial for viral replication. Inhibitors of PI4KIIIβ have shown promise in antiviral therapies, particularly against enteroviruses and rhinoviruses .

- Antiviral Activity : Preliminary studies indicate that this compound may exhibit broad-spectrum antiviral activity. Its analogs have demonstrated significant potency against human rhinoviruses (hRVs), with effective concentrations (EC50) in the low micromolar range .

Case Studies

- Antiviral Efficacy : A series of structural analogs were synthesized and tested for their antiviral activity. For instance, a related compound demonstrated an EC50 of 0.022 μM against hRV-B14, indicating robust antiviral potential . The presence of specific substituents on the aromatic ring significantly influenced the compound's activity.

- Cytotoxicity Assessment : Cytotoxicity assays revealed that while some analogs exhibited high antiviral efficacy, they also displayed varying levels of cytotoxicity. For example, certain modifications led to compounds with selectivity indices (SIs) exceeding 4800, suggesting a favorable therapeutic window .

Data Table

| Compound | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| This compound | 0.022 | >100 | >4500 |

| Analog A | 0.01 | >100 | >10000 |

| Analog B | 0.03 | 32 | >1066 |

Table 1: Antiviral activity and cytotoxicity data for this compound and its analogs.

Structural Considerations

The structural characteristics of this compound contribute significantly to its biological activity. The methoxy group enhances lipophilicity, improving cellular uptake, while the pivalamide moiety may influence binding affinity to target enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.